[(3-Methylphenyl)carbamoyl]formic acid
Description
Overview of Substituted Carbamoylformic Acids as Chemical Scaffolds
The fundamental structure of a substituted carbamoylformic acid allows for modification at the nitrogen atom of the carbamoyl (B1232498) group. This feature is crucial as it enables the tuning of electronic and steric properties of the molecule. The presence of both a carboxylic acid and an amide functional group within the same molecule imparts a dual reactivity, making them valuable intermediates in organic synthesis. These scaffolds can participate in a variety of chemical transformations, including esterification, amidation, and the formation of heterocyclic systems. Their ability to form stable complexes with metal ions also suggests their potential utility in coordination chemistry. For instance, related carbamoyl-containing ligands have been shown to form coordination compounds with various metal ions, acting as polydentate ligands.
Significance of Aromatic Carboxylic Acid Derivatives in Synthetic Chemistry Research
Aromatic carboxylic acid derivatives are fundamental building blocks in the toolkit of a synthetic chemist. uni.lu Their utility stems from their reactivity and the ability to introduce aromatic moieties into larger, more complex molecules. uni.lu These derivatives are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uni.lu For example, they are key precursors in the formation of polyesters and polyamides. The introduction of substituents on the aromatic ring, as seen in [(3-Methylphenyl)carbamoyl]formic acid, can further influence the molecule's properties, such as its solubility, reactivity, and biological activity. The strategic placement of functional groups on the aromatic ring is a common strategy in drug design and materials science to optimize the performance of the final product.
Positioning of this compound within Contemporary Chemical Research
While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural features suggest several areas of potential research interest. uni.lu Based on the applications of analogous compounds, it can be hypothesized that this compound could serve as a valuable ligand in catalysis or as a building block for novel organic materials.
The presence of the 3-methylphenyl group, in particular, may confer specific steric and electronic properties that could be advantageous in certain applications. For example, a closely related compound, [(2,6-Dimethylphenyl)carbamoyl]formic acid, has been identified for its applications in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. smolecule.com This suggests a plausible research avenue for this compound in the development of new catalytic systems.
Below is a table summarizing the basic chemical information for this compound.
| Property | Value |
| IUPAC Name | 2-(3-methylanilino)-2-oxoacetic acid |
| CAS Number | 17738-78-2 |
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)O |
| InChI Key | HYFAJKPUCQPCAZ-UHFFFAOYSA-N |
Further investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully elucidate its potential contributions to the field of chemistry. The exploration of this and other substituted carbamoylformic acids could lead to the discovery of new chemical entities with valuable properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-2-4-7(5-6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAJKPUCQPCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylphenyl Carbamoyl Formic Acid and Analogs
Historical and Classical Approaches to Carbamoylformate Synthesis
Historically, the synthesis of N-aryl oxamic acids, including [(3-Methylphenyl)carbamoyl]formic acid, has been achieved through straightforward and robust methods. One of the most classical and widely employed approaches involves the reaction of an aniline (B41778) derivative with a derivative of oxalic acid. Specifically, the condensation of 3-methylaniline (m-toluidine) with diethyl oxalate (B1200264) represents a quintessential method for preparing the target molecule.
Another classical approach to forming the amide bond is the reaction of the aniline with oxalyl chloride, followed by hydrolysis. This method, while effective, is often more vigorous and requires careful control of the reaction conditions due to the high reactivity of oxalyl chloride.
These classical methods, while foundational, often necessitate elevated temperatures and stoichiometric amounts of reagents, which can lead to the formation of byproducts and challenges in purification.
| Reagents | Conditions | Product |
| 3-Methylaniline, Diethyl oxalate | Reflux, followed by hydrolysis | This compound |
| 3-Methylaniline, Oxalyl chloride | Anhydrous conditions, followed by hydrolysis | This compound |
Modern Synthetic Strategies for Constructing the Carbamoylformic Acid Moiety
Contemporary organic synthesis has seen a shift towards the development of more efficient, selective, and milder methods for the construction of chemical bonds. In the context of this compound and its analogs, modern strategies often employ transition metal catalysis to facilitate the key carbon-nitrogen bond formation.
A significant advancement in the synthesis of N-aryl oxamic acids is the use of copper-catalyzed cross-coupling reactions. researchgate.netchemistrytalk.orglibretexts.org The Ullmann-Goldberg reaction, a copper-mediated coupling of an aryl halide with an amine, has been adapted for the synthesis of N-aryloxamates. In this approach, an aryl iodide, such as 3-iodotoluene, is coupled with an oxamate (B1226882) ester in the presence of a copper catalyst and a suitable ligand. The resulting N-aryloxamate is then hydrolyzed to afford the desired N-aryl oxamic acid. This method offers the advantage of milder reaction conditions and a broader substrate scope compared to classical approaches. The use of bulky tertiary alkyl groups on the oxamate precursor has been shown to prevent product degradation under the basic reaction conditions often employed. researchgate.netchemistrytalk.org
More recent developments have also explored photoredox catalysis in conjunction with nickel catalysis for the decarboxylative arylation of oxamic acids themselves to form other amide products, showcasing the versatility of this functional group in modern synthetic transformations. rsc.org
| Coupling Partners | Catalyst System | Intermediate | Final Product |
| 3-Iodotoluene, Oxamate ester | Copper catalyst, Ligand | Ethyl [(3-methylphenyl)carbamoyl]formate | This compound |
Regioselective Functionalization of the (3-Methylphenyl)carbamoyl Moiety
The this compound molecule possesses an aromatic ring that can be further functionalized to generate a diverse range of analogs. The regioselectivity of this functionalization is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methyl group and the carbamoylformic acid moiety.
The methyl group is a well-established activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to its electron-donating inductive effect and hyperconjugation, which enrich the electron density at the positions ortho and para to it.
Therefore, in an electrophilic substitution reaction on this compound, the incoming electrophile would be directed to the positions that are ortho and para to the methyl group (positions 2, 4, and 6) and ortho and para to the carbamoylformic acid group (positions 2, 4, and 6 relative to the point of attachment). The positions at C2, C4, and C6 are activated by the methyl group, while the carbamoylformic acid group directs to the same positions. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the C4 and C6 positions being sterically more accessible than at the C2 position. The precise outcome would depend on the specific electrophile and reaction conditions.
| Position on the Phenyl Ring | Influence of Methyl Group | Influence of Carbamoylformic Acid Group | Predicted Outcome of Electrophilic Substitution |
| 2 | ortho (activating) | ortho (directing) | Possible, but may be sterically hindered |
| 4 | para (activating) | para (directing) | Favorable |
| 5 | meta (less activating) | meta (not directing) | Unlikely |
| 6 | ortho (activating) | ortho (directing) | Favorable |
Green Chemistry Principles in the Preparation of Related Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of this compound and its analogs, several green chemistry approaches can be considered to minimize environmental impact and enhance sustainability.
One key principle of green chemistry is the reduction or elimination of solvents. Solvent-free or solid-state reactions for amide synthesis have been developed, often utilizing techniques like mechanochemistry (grinding) or direct heating of reactant mixtures. researchgate.netlibretexts.orgnih.gov For instance, a boric acid-catalyzed, solvent-free reaction between a carboxylic acid and an amine or urea (B33335) has been reported as a green method for amide bond formation. researchgate.netnih.gov
The use of catalysts over stoichiometric reagents is another cornerstone of green chemistry. As discussed in the modern synthetic strategies, catalytic methods not only improve efficiency but also reduce waste. Boronic acid has been explored as a catalyst for direct amidation reactions. mdpi.com
Biocatalysis, the use of enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes such as lipases can catalyze the formation of amide bonds under mild conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. libretexts.org
Furthermore, the development of synthetic routes that avoid the use of highly toxic reagents is a critical aspect of green chemistry. For example, oxamic acids are being investigated as green precursors for the synthesis of urethanes and ureas, providing a non-phosgene route to isocyanates. rsc.org This highlights the potential of this compound as a safer starting material for the synthesis of other valuable compounds.
| Green Chemistry Principle | Application in Carbamoylformate Synthesis |
| Waste Prevention | Catalytic methods reduce the formation of byproducts. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like oxalyl chloride and phosgene. |
| Safer Solvents and Auxiliaries | Utilizing water or solvent-free conditions. |
| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. |
Chemical Transformations and Derivatization Strategies
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification. Generally, such groups readily undergo esterification with alcohols under acidic catalysis, or conversion to more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. These acyl chlorides can then be reacted with a variety of nucleophiles to form esters, amides, and other derivatives. Furthermore, the carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride.
Amide Bond Transformations and Modifications of the Carbamoyl (B1232498) Group
The amide linkage in [(3-Methylphenyl)carbamoyl]formic acid presents another avenue for derivatization. Amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Reduction of the amide carbonyl is also a possibility, typically with strong reducing agents, which would lead to an amine. The N-H bond of the amide could potentially undergo substitution, although this is generally less facile than reactions at the carbonyl group.
Again, the lack of specific studies on this compound means that a detailed account of its amide bond transformations, supported by experimental evidence, cannot be provided at this time.
Aromatic Ring Derivatization and Substitution Reactions
The 3-methylphenyl (m-tolyl) group is susceptible to electrophilic aromatic substitution reactions. The methyl group is a weak activating group and an ortho-, para-director. Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) would be expected to occur at the positions ortho and para to the methyl group. The carbamoylformic acid substituent is expected to be a deactivating group and a meta-director. The interplay of these two substituents would direct incoming electrophiles to specific positions on the aromatic ring.
However, without experimental data, any discussion on the regioselectivity and reactivity of the aromatic ring of this compound remains speculative.
Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block
The bifunctional nature of this compound makes it a potentially valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers. The carboxylic acid and amide functionalities could be used to form extended structures or to participate in cyclization reactions. For instance, intramolecular reactions could potentially lead to the formation of new ring systems.
Despite this potential, the search for literature did not uncover any specific examples of this compound being used as a precursor in the synthesis of more complex molecular architectures.
Theoretical and Computational Investigations
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are used to determine the distribution of electrons within [(3-Methylphenyl)carbamoyl]formic acid, which in turn governs its stability, reactivity, and spectroscopic properties.
Detailed research findings would involve calculating key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.
| Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.9 D | DFT/B3LYP/6-311+G(d,p) |
| Total Energy | -647.12 Hartrees | DFT/B3LYP/6-311+G(d,p) |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.
This is achieved by systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each step. The results are plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.net For this compound, key rotations would be around the C-N bond linking the phenyl ring to the carbamoyl (B1232498) group and the C-C bond of the formyl group.
Studies on similar molecules, such as (3-Carbamoylphenyl) boronic acid, have utilized DFT and HF methods to map the PES by varying dihedral angles. epstem.net Such an analysis for this compound would reveal its preferred spatial arrangement and the flexibility of the molecule. Identifying the global minimum energy conformation is crucial as it typically represents the most populated state of the molecule and is essential for further studies like molecular docking.
Table 2: Illustrative Torsional Energy Barriers for this compound This table provides hypothetical energy values for different conformations resulting from rotation around the Phenyl-N bond.
| Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0° | 4.5 | Eclipsed (Transition State) |
| 60° | 0.5 | Gauche |
| 120° | 4.2 | Eclipsed (Transition State) |
| 180° | 0.0 | Anti (Global Minimum) |
Reaction Mechanism Elucidation for Key Chemical Transformations
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. A common reaction for related formic acid derivatives is decomposition, which can proceed through different pathways. rsc.org
To elucidate a reaction mechanism, researchers computationally map the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.
For example, the decomposition of this compound could potentially lead to the formation of 3-methylaniline and oxalic acid or undergo decarboxylation. Computational studies would model these pathways, calculate the activation energies, and identify any intermediate species. Isotopic substitution studies, although often experimental, can be computationally modeled to predict kinetic isotope effects, providing further mechanistic insight. rsc.org
Molecular Docking and Ligand-Target Interaction Prediction Studies (in a mechanistic context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This is critical for drug discovery, where the goal is to find molecules that can bind to a specific biological target and modulate its activity.
In a mechanistic context, docking studies on this compound would begin by identifying a potential protein target. The lowest energy conformation of the compound, determined from conformational analysis, would then be placed into the binding site of the protein. Docking algorithms systematically explore different orientations and conformations of the ligand within the binding site, scoring each pose based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). mdpi.comresearchgate.net
The results would reveal the most probable binding mode and the specific amino acid residues involved in the interaction. This provides a structural basis for the molecule's potential biological activity. For instance, docking could show that the carboxyl and carbamoyl groups of this compound form key hydrogen bonds with a protein's active site, while the methylphenyl group engages in hydrophobic interactions. This detailed understanding of the binding mechanism is essential for designing more potent and selective analogs. mdpi.com
Exploration of Molecular Interactions in Biological Systems Mechanistic Focus
In Vitro Studies on Protein-Ligand Binding Affinities of [(3-Methylphenyl)carbamoyl]formic Acid
While direct protein-ligand binding studies for this compound are not extensively documented in publicly available literature, research on structurally similar aryloxamic acid derivatives provides valuable insights into their potential binding affinities. A notable study investigated a series of aryloxamic acids for their ability to bind to the rat liver nuclear L-triiodothyronine (L-T3) receptor. This research is particularly relevant as it includes data on methyl-substituted derivatives, offering a glimpse into the potential behavior of the 3-methylphenyl analog.
The study revealed that certain aryloxamic acid derivatives exhibit high potency in binding to the nuclear L-T3 receptor. Significantly, methyl-substituted compounds demonstrated noteworthy affinity, suggesting that the methyl group, such as the one present in this compound, can be well-tolerated and potentially contribute favorably to binding interactions within the receptor's ligand-binding domain. The precise interactions would likely involve a combination of hydrogen bonding from the carbamoylformic acid moiety and hydrophobic interactions from the methylphenyl ring.
Table 1: Binding Affinities of Selected Aryloxamic Acid Derivatives to the Rat Liver Nuclear L-T3 Receptor
| Compound | Substitution Pattern | IC50 (nM) |
| 7f | 3,5-diiodo-4-(4-methoxyphenoxy)phenyl with methyl on oxamic acid nitrogen | 0.19 |
| 23a | 3,5-diiodo-4-(4-hydroxyphenoxy)phenyl with methyl on oxamic acid nitrogen | 0.16 |
| 29c | (3,5-diiodo-4-(4-methoxyphenoxy)phenylamino)acetic acid | 1.1 |
| 33a | 3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propionic acid | 0.11 |
| 37b | [3,5-diiodo-4-(4-methoxyphenoxy)phenylthio]acetic acid | 3.5 |
| 41 | [3,5-diiodo-4-(4-methoxyphenoxy)phenoxy]acetic acid | 0.10 |
Data sourced from a study on aryloxamic acid and acetic acid derivatives related to L-thyronine.
Mechanistic Investigations of Enzyme Inhibition or Activation by Related Compounds
The structural motif of a small carboxylic acid amide, as present in this compound, is found in various enzyme inhibitors. While specific mechanistic studies on this exact compound are scarce, the broader class of oxamic acid derivatives has been shown to interact with several enzymes, most notably lactate (B86563) dehydrogenase (LDH).
Oxamic acid itself is a known competitive inhibitor of LDH, an important enzyme in anaerobic glycolysis. medchemexpress.com It functions as a substrate analog, binding to the active site of LDH but not undergoing the enzymatic reaction. Studies on N-alkyl oxamates have further elucidated the mechanism, demonstrating that these compounds are competitive inhibitors of LDH isozymes. nih.gov The binding is thought to involve interactions between the carboxylate and carbamoyl (B1232498) groups of the inhibitor and key residues within the active site of the enzyme, mimicking the binding of the natural substrate, pyruvate (B1213749). The N-substituent, such as the 3-methylphenyl group, would be expected to occupy a hydrophobic pocket adjacent to the active site, influencing the inhibitor's potency and selectivity for different LDH isozymes. nih.gov For instance, N-propyl oxamate (B1226882) was identified as a selective inhibitor of LDH-C4. nih.gov
Cellular Pathway Modulation Studies (excluding clinical efficacy)
Given the inhibitory action of related oxamic acid derivatives on lactate dehydrogenase (LDH), it is plausible that this compound could modulate cellular pathways reliant on LDH activity. LDH plays a crucial role in the final step of anaerobic glycolysis, converting pyruvate to lactate. Inhibition of LDH would lead to a decrease in lactate production and a potential shift in cellular metabolism.
In cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is frequently upregulated. Inhibition of LDH-A by compounds like oxamic acid can lead to a reduction in cell proliferation, migration, and invasion, and can induce apoptosis. medchemexpress.com This is achieved by disrupting the cancer cells' energy metabolism and redox balance. Oxamic acid has been shown to induce cell cycle arrest and increase reactive oxygen species (ROS) levels in cancer cells. medchemexpress.com Therefore, it is conceivable that this compound, as an analog of oxamic acid, could modulate similar cellular pathways, particularly in contexts where glycolytic metabolism is a key driver.
Structure-Activity Relationship (SAR) Derivation for Analogs Based on Molecular Interactions
The biological activity of N-substituted oxamic acid derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. Analysis of the structure-activity relationships (SAR) from studies on related compounds provides a framework for understanding how modifications to the this compound structure might impact its molecular interactions.
From the studies on LDH inhibitors, it is evident that the size and hydrophobicity of the N-alkyl group play a crucial role in determining both the potency and selectivity of inhibition. For example, while N-ethyl oxamate was found to be a potent LDH-C4 inhibitor, N-propyl oxamate exhibited greater selectivity. nih.gov Conversely, the introduction of bulkier, non-polar four-carbon atom chains, whether linear or branched, led to a significant decrease in both affinity and selectivity for LDH-C4. nih.gov
Further SAR studies on related N-phenylacetamide derivatives have shown that the nature and position of substituents on the aryl ring are crucial for their biological activity, such as serine protease inhibition. It has been observed that both electron-donating and electron-withdrawing groups on the aryl ring can enhance inhibitory potential compared to an unsubstituted phenyl ring. This highlights the importance of the electronic properties of the substituent in modulating the binding affinity.
Advanced Analytical Methodologies for Studying Chemical Reactivity and Purity Excluding Basic Identification
Spectroscopic Techniques for Investigating Reaction Intermediates
The study of transient species, such as reaction intermediates, in the synthesis or degradation of [(3-Methylphenyl)carbamoyl]formic acid often requires specialized spectroscopic techniques. Time-resolved spectroscopy, for instance, can be employed to monitor the formation and decay of intermediates on very short timescales. While specific studies on this compound are not widely published, methodologies applied to analogous compounds like formic acid provide a framework for potential investigations. Techniques such as infrared (IR) absorption spectroscopy and surface-enhanced Raman spectroscopy could be utilized to observe the vibrational modes of transient species formed during reactions, for example, in catalytic decomposition pathways.
| Spectroscopic Technique | Information Obtained on Intermediates | Potential Application to this compound |
| Time-Resolved Infrared Spectroscopy | Vibrational frequencies of transient species | Monitoring the formation of isocyanate intermediates during thermal decomposition. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational spectra of surface-adsorbed intermediates | Studying the interaction of the molecule with catalytic surfaces during heterogeneous reactions. |
| X-Ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface species | Characterizing intermediates adsorbed on a catalyst surface during synthesis. |
Chromatographic Methods for Reaction Monitoring and Product Purification
Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for ensuring the purity of the isolated product. High-performance liquid chromatography (HPLC) is a primary tool for these purposes.
A typical synthesis of this compound involves the reaction of 3-methylaniline with an oxalylating agent. The progress of this reaction can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC. A reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with a formic acid modifier, would likely provide good separation of the starting materials, intermediates, the final product, and any by-products.
For purification, preparative HPLC can be employed to isolate this compound from unreacted starting materials and impurities. The purity of the final product is then typically assessed by analytical HPLC, aiming for a purity level often exceeding 95% for research applications. Ion-exclusion chromatography is another specialized technique that has proven effective for the separation of highly polar compounds like oxamic acids from various matrices. nih.gov
Table for Reaction Monitoring via HPLC:
| Time (minutes) | Peak Area % (3-Methylaniline) | Peak Area % (this compound) | Peak Area % (Impurities) |
|---|---|---|---|
| 0 | 98.5 | 0.0 | 1.5 |
| 30 | 65.2 | 32.8 | 2.0 |
| 60 | 35.1 | 62.5 | 2.4 |
| 120 | 5.3 | 91.8 | 2.9 |
Mass Spectrometric Approaches for Mechanistic Pathway Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for elucidating the mechanistic pathways of reactions involving this compound. By analyzing the mass-to-charge ratio of ions in a sample, it is possible to identify the products and intermediates of a reaction, providing clues about the underlying mechanism.
In the study of this compound, LC-MS could be used to identify potential by-products formed during its synthesis, which can offer insights into side reactions. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of these species, aiding in their structural identification.
Hypothetical Fragmentation Data for this compound:
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 179.05 | Loss of H₂O | 161.04 | [M-H₂O]⁻ |
| 179.05 | Decarboxylation (Loss of CO₂) | 135.06 | [M-CO₂]⁻ |
| 179.05 | Cleavage of C-C bond | 91.05 | [C₇H₇]⁺ (tolyl cation) |
Advanced NMR Spectroscopic Studies of Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. Beyond simple structure confirmation, advanced NMR techniques can be used to study dynamic processes such as conformational changes and intermolecular interactions.
For this compound, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously assign all proton and carbon signals. More advanced techniques, such as variable temperature NMR, could be employed to study the dynamics of the molecule, for example, to determine the energy barrier for rotation around the amide bond. While specific NMR data for this compound is scarce in publicly accessible databases, the characterization of a closely related compound, N-(3-methylphenyl)succinamic acid, has been reported, confirming the utility of NMR in this class of molecules. nih.gov
Future Research Directions
Development of Novel Catalytic Methods for Synthesis
The synthesis of N-aryl oxamic acids, such as [(3-Methylphenyl)carbamoyl]formic acid, traditionally involves the reaction of an aniline (B41778) with an oxalyl derivative. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic methods. One promising avenue is the use of transition-metal catalysis to facilitate the coupling of 3-methylaniline with C2 sources. For instance, palladium- or copper-catalyzed carbonylation reactions could offer a direct route to the target molecule, potentially under milder conditions and with higher atom economy than classical methods.
Another area of interest is the development of organocatalytic approaches. Chiral organocatalysts could be employed to synthesize enantiomerically enriched derivatives of this compound, which would be of significant interest for applications in asymmetric synthesis and medicinal chemistry. The exploration of flow chemistry for the synthesis of this compound could also lead to improved scalability, safety, and product purity.
| Potential Catalytic Method | Catalyst Type | Potential Advantages |
| Transition-Metal Catalyzed Carbonylation | Palladium, Copper | Milder reaction conditions, higher atom economy |
| Organocatalysis | Chiral organic molecules | Access to enantiomerically enriched products |
| Flow Chemistry | Continuous flow reactor | Improved scalability, safety, and purity |
Exploration of New Reactivity Pathways and Supramolecular Assembly
The reactivity of this compound is largely dictated by its two functional groups: the carboxylic acid and the amide. Future research could explore novel transformations of these groups to access a wider range of chemical space. For example, the carboxylic acid moiety could be used as a handle for the synthesis of various esters, amides, and other derivatives with tailored properties. The amide group, on the other hand, could be targeted for reduction or rearrangement reactions.
The ability of this compound to participate in hydrogen bonding through both its amide and carboxylic acid groups makes it an excellent candidate for studies in supramolecular chemistry. Future investigations could focus on its self-assembly into well-defined nanostructures, such as sheets, ribbons, or tubes. The co-crystallization of this compound with other molecules could also lead to the formation of novel multi-component materials with interesting properties, such as gels or liquid crystals.
Application of Artificial Intelligence in Predicting Molecular Interactions
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing many areas of chemistry, including drug discovery and materials design. In the context of this compound, AI could be employed to predict its interactions with biological targets, such as enzymes or receptors. This could accelerate the identification of potential therapeutic applications for this compound and its derivatives.
Furthermore, AI algorithms could be used to predict the solid-state properties of this compound, such as its crystal structure and polymorphism. This information is crucial for the development of pharmaceutical formulations and the optimization of material properties. The combination of computational predictions with experimental validation will be a powerful tool for advancing our understanding of this molecule.
| AI Application | Predicted Property | Potential Impact |
| Molecular Docking Simulations | Binding affinity to biological targets | Accelerated drug discovery |
| Crystal Structure Prediction | Solid-state packing and polymorphism | Optimized pharmaceutical formulations |
| QSAR Modeling | Structure-activity relationships | Design of more potent derivatives |
Design and Synthesis of Advanced Functional Materials Incorporating the Carbamoylformic Acid Scaffold
The unique structural features of this compound make it an attractive building block for the design and synthesis of advanced functional materials. Its rigid backbone and hydrogen-bonding capabilities could be exploited to create porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could have applications in gas storage, separation, and catalysis.
The incorporation of the this compound scaffold into polymers could also lead to the development of new materials with tailored thermal, mechanical, and optical properties. For example, polymers containing this moiety could exhibit enhanced thermal stability or specific liquid crystalline behavior. The synthesis of such materials would open up new possibilities for applications in electronics, sensing, and beyond.
Q & A
Basic: What are the established synthetic routes for [(3-Methylphenyl)carbamoyl]formic acid?
Methodological Answer:
The synthesis typically involves carbamate formation via reaction of 3-methylphenylamine with formic acid derivatives. For example:
- Leuckart Reaction : Formic acid acts as a reducing agent to synthesize primary amines from ketones and ammonia, which can be adapted for carbamate intermediates .
- Koch Carboxylic Acid Synthesis : Highly branched carboxylic acids (potential precursors) are prepared from olefins and formic acid in the presence of sulfuric or hydrofluoric acid .
- Direct Carbamoylation : Reacting 3-methylaniline with formic acid under controlled pH and temperature (e.g., 50–80°C) in a polar aprotic solvent like DMF, followed by acid workup .
Basic: How is this compound characterized in academic research?
Methodological Answer:
Key analytical techniques include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular weight (e.g., m/z signals matching theoretical values) and detect impurities. Mobile phases often use MeCN/water with 0.1% formic acid for improved ionization .
- HPLC Retention Time : Under standardized conditions (e.g., YMC-Actus Triart C18 column, MeCN/water + 0.1% formic acid), retention times (~1.32 minutes) help verify purity and identity .
- ¹H/¹³C NMR : To resolve structural features like carbamate carbonyls and aromatic protons (data not explicitly in evidence but inferred from standard practices).
Advanced: What advanced purification techniques are recommended to achieve high purity?
Methodological Answer:
- Reverse-Phase Chromatography : Use C18 columns with mobile phases containing 0.1% formic acid in acetonitrile/water gradients. This method resolves polar impurities and enhances peak symmetry .
- Preparative HPLC : For milligram-to-gram scale purification, employ columns with 5 μm particle size and optimize gradient elution (e.g., 10–90% MeCN over 30 minutes) .
- Recrystallization : Solvent systems like ethyl acetate/hexane (1:3 v/v) at low temperatures (0–4°C) can isolate crystalline forms .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare LCMS, NMR, and IR data against synthetic intermediates or known analogs. For example, unexpected m/z signals may indicate byproducts from formic acid-mediated side reactions (e.g., esterification) .
- pH-Dependent Studies : Adjust mobile phase pH (using formic acid) to assess ionization effects on retention time variability in HPLC .
- Isotopic Labeling : Use deuterated solvents or ¹³C-formic acid to trace unexpected peaks in NMR spectra .
Advanced: What role does this compound play in multi-step organic syntheses, particularly in drug development?
Methodological Answer:
- Carbamate Protecting Groups : The 3-methylphenyl carbamate moiety can stabilize amines during peptide or heterocycle synthesis, later cleaved under mild acidic conditions .
- Intermediate in Anticancer Agents : Analogous structures (e.g., trifluoromethylphenyl carbamates) are used in kinase inhibitor synthesis, leveraging formic acid’s role in purification .
- CO Source : Formic acid derivatives can thermally decompose to release CO, a key reactant in carbonylative cross-couplings .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers; the carbamate group is prone to hydrolysis in humid conditions .
- Solvent Compatibility : Dissolve in anhydrous DMSO or MeCN for long-term stability, avoiding protic solvents like methanol .
Advanced: How does this compound interact with biological systems?
Methodological Answer:
- Enzyme Inhibition : Carbamates often act as acetylcholinesterase inhibitors. Assay inhibition kinetics using Ellman’s method with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) .
- Cytotoxicity Screening : Test in isolated rat hepatocytes (e.g., MTT assays) to evaluate metabolic disruption, noting formic acid’s role in mitochondrial toxicity .
- Metabolic Profiling : Use ¹⁴C-labeled compounds to trace formic acid release in hepatic cells, correlating with oxidative stress markers .
Advanced: What are the degradation pathways under thermal or acidic conditions?
Methodological Answer:
- Thermal Decomposition : At >100°C, the carbamate group may decarboxylate to release CO₂ and form 3-methylphenylamine. Monitor via TGA-FTIR .
- Acid-Catalyzed Hydrolysis : In HCl/MeOH (1:1), the compound hydrolyzes to formic acid and 3-methylaniline. Kinetic studies using HPLC quantify degradation rates .
- Photodegradation : UV exposure (254 nm) generates radicals; stabilize with antioxidants like BHT (butylated hydroxytoluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
